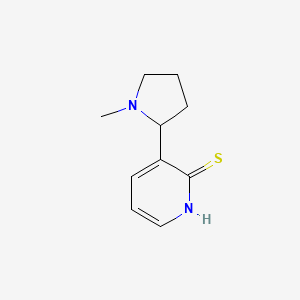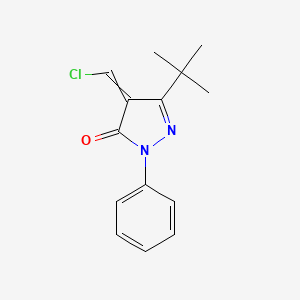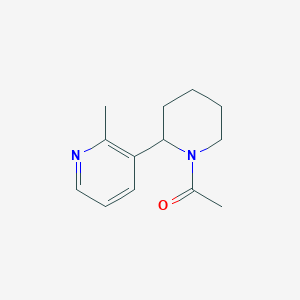![molecular formula C22H19Cl3N2O B11816156 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a hexahydro-indazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the indazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl groups are then introduced via electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- 5-hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple chlorophenyl groups and hexahydro-indazole core differentiate it from other similar compounds, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C22H19Cl3N2O |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2 |
Clave InChI |
LMUSDELPFRNPKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)






